molecular formula C10H11NO3 B8504600 7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one

7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B8504600
M. Wt: 193.20 g/mol
InChI Key: MRMXXBUMVRNBPP-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

7-methoxy-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO3/c1-11-8-4-3-7(13-2)5-9(8)14-6-10(11)12/h3-5H,6H2,1-2H3

InChI Key

MRMXXBUMVRNBPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Methoxy-4H-benzo[1,4]oxazin-3-one (11.61 g, 0.065 mol) in 100 mL dry DMF was stirred at 0° C. under nitrogen. Sodium hydride (60%, 2.85 g, 0.072 mol) was added in portions over 30 minutes, after which methyl iodide (4.44 mL, 0.071 mol) was added dropwise. The reaction mixture was stirred at 0° C. for 2.5 hours, then poured into 1400 mL water. The resulting aqueous mixture was extracted four times with 400 mL EtOAc, and the combined organic layers were washed with water, then brine, dried (MgSO4), filtered, and evaporated under reduced pressure to provide 13.07 g of 7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one. (M+H)=194.
Quantity
11.61 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Quantity
4.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
1400 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the procedure of Example 1, 21.7 g of 3-oxo-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine and 19.88 g of methyl iodide were reacted in 600 ml of acetone in the presence of 19.32 g of solid potassium carbonate. The reaction was carried out, and the product isolated and purified by the procedure of Example 1 to yield 3-oxo-4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine; yield=92%; molecular ion by mass spectrum=193.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
19.88 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
19.32 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

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